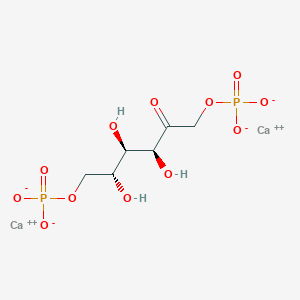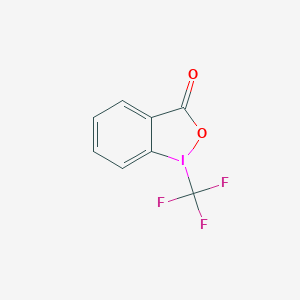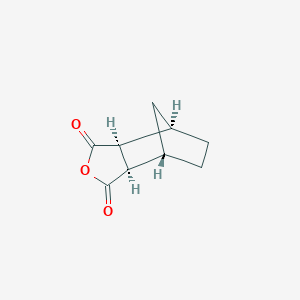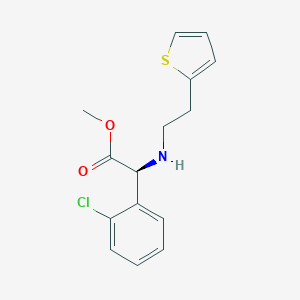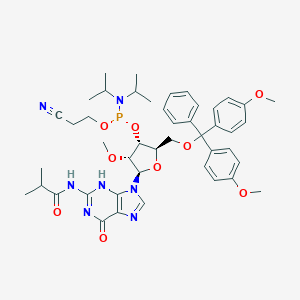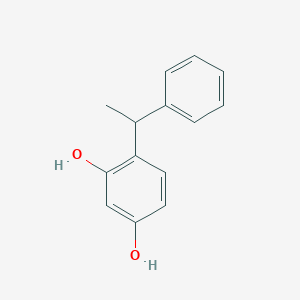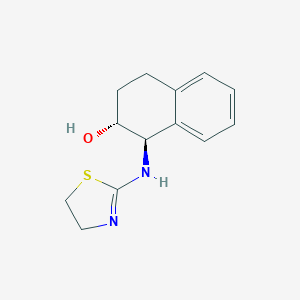![molecular formula C11H18O B122299 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene CAS No. 152562-66-8](/img/structure/B122299.png)
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene, also known as MBOB, is a bicyclic compound that has been the subject of scientific research due to its unique chemical properties. The compound has a molecular weight of 142.22 g/mol and a chemical formula of C9H14O. MBOB is synthesized through a multistep process that involves the use of various reagents and catalysts.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is not well understood. However, studies have suggested that the compound may interact with cellular membranes and alter their properties. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been found to have a high affinity for lipid bilayers and may induce changes in membrane fluidity and permeability. The compound has also been shown to interact with proteins and enzymes, although the specific targets of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene are not known.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has a range of biochemical and physiological effects. The compound has been found to have antioxidant properties and may protect cells from oxidative stress. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has also been shown to have anti-inflammatory effects and may reduce the production of pro-inflammatory cytokines. In addition, 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been found to have antiproliferative effects and may inhibit the growth of cancer cells. However, the specific mechanisms underlying these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is also relatively inexpensive compared to other bicyclic compounds. However, there are also limitations to the use of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene in lab experiments. The compound has low solubility in water and may require the use of organic solvents for certain experiments. In addition, the mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is not well understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene research. One area of interest is the development of new synthetic methods for the compound. Researchers are also investigating the potential of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene as a drug delivery system and as a scaffold for the design of novel therapeutics. In addition, studies are being conducted to better understand the mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene and its potential applications in the fields of materials science and organic synthesis.
Synthesemethoden
The synthesis of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene involves a multistep process that starts with the reaction of 2-methyl-2-butene with paraformaldehyde and acetic acid to form 2-methyl-5-(prop-2-en-1-yl)-1,3-dioxane. This intermediate is then treated with a Lewis acid catalyst, such as boron trifluoride etherate, to form 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene. The yield of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene can be improved by using a solvent system that includes a polar aprotic solvent, such as dimethyl sulfoxide, and a nonpolar solvent, such as hexane.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been the subject of scientific research due to its unique chemical properties. The compound has been found to have potential applications in the fields of organic synthesis, materials science, and medicinal chemistry. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been used as a starting material for the synthesis of other bicyclic compounds, such as 2-methylene-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene. The compound has also been used as a building block for the synthesis of functionalized polymers and dendrimers. In medicinal chemistry, 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been investigated for its potential as a drug delivery system and as a scaffold for the design of novel therapeutics.
Eigenschaften
CAS-Nummer |
152562-66-8 |
|---|---|
Produktname |
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4,8,10H,5-7H2,1-3H3 |
InChI-Schlüssel |
KRZRTBOGNYILKU-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CC1CO2)C(C)C |
Kanonische SMILES |
CC1=CCC2(CC1CO2)C(C)C |
Synonyme |
6-Oxabicyclo[3.2.1]oct-2-ene,2-methyl-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



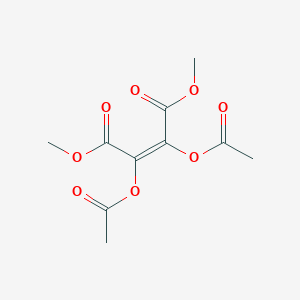
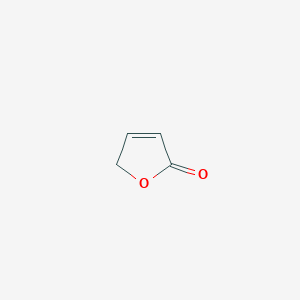

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)
